molecular formula C12H23NO3 B155403 N-Boc-4-piperidineethanol CAS No. 89151-44-0

N-Boc-4-piperidineethanol

Cat. No.: B155403
CAS No.: 89151-44-0
M. Wt: 229.32 g/mol
InChI Key: YBNJZIDYXCGAPX-UHFFFAOYSA-N
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Description

N-Boc-4-piperidineethanol (CAS: 89151-44-0) is a protected piperidine derivative with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol . The compound features a tert-butoxycarbonyl (Boc) group at the nitrogen atom of the piperidine ring and an ethanol moiety at the 4-position. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where the Boc group serves as a protective group for amines during multi-step reactions .

Preparation Methods

Boc Protection of 4-Piperidineethanol

The direct protection of 4-piperidineethanol with di-tert-butyl dicarbonate (Boc anhydride) represents the most straightforward route to N-Boc-4-piperidineethanol. This method parallels the synthesis of N-Boc-4-hydroxypiperidine described in CN104628625A , where the Boc group is introduced under mild alkaline conditions.

Reaction Mechanism and Optimization

4-Piperidineethanol is dissolved in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Boc anhydride is added dropwise at 0–5°C, followed by a catalytic base like potassium carbonate (K₂CO₃) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of Boc anhydride, yielding the protected amine and releasing tert-butanol as a byproduct.

Critical Parameters :

  • Solvent Choice : THF enhances reaction homogeneity, while DCM simplifies post-reaction extraction .

  • Temperature Control : Maintaining temperatures below 10°C minimizes side reactions such as ethanol oxidation .

  • Stoichiometry : A 1:1.2 molar ratio of 4-piperidineethanol to Boc anhydride ensures complete conversion, as excess reagent risks di-Boc byproducts .

Workup and Purification

The crude product is washed with aqueous HCl (5%) to remove unreacted base, followed by brine to eliminate residual organics. Anhydrous magnesium sulfate (MgSO₄) drying and vacuum distillation yield this compound as a white crystalline solid. Purity exceeding 98% is achievable, as validated by gas chromatography (GC) and nuclear magnetic resonance (NMR) .

Reduction of N-Boc-4-Piperidinecarboxaldehyde

N-Boc-4-piperidinecarboxaldehyde, commercially available or synthesized via methods like those in CN107652226B , serves as a precursor for ethanol derivatives. Sodium borohydride (NaBH₄)-mediated reduction converts the aldehyde group to a primary alcohol.

Reduction Protocol

A solution of N-Boc-4-piperidinecarboxaldehyde in methanol is cooled to 0°C, and NaBH₄ is added portionwise. The mixture is stirred for 4–6 hours, after which the reaction is quenched with dilute HCl (pH 6–7). Extraction with ethyl acetate and concentration under reduced pressure affords the ethanol derivative.

Yield and Selectivity :

  • NaBH₄ Efficiency : Yields of 85–92% are reported, with minimal over-reduction or epimerization .

  • Solvent Effects : Methanol stabilizes the intermediate alkoxide, while ethanol may induce esterification side reactions .

Comparative Analysis with Alternative Reductants

While NaBH₄ is cost-effective, lithium aluminum hydride (LiAlH₄) offers higher reactivity for sterically hindered aldehydes. However, LiAlH₄ necessitates anhydrous conditions and complicates workup due to its pyrophoric nature .

Functional Group Modification of N-Boc-4-Piperidone

N-Boc-4-piperidone, a key intermediate in fentanyl precursor synthesis , can be transformed into this compound via Grignard reagent addition or hydroboration-oxidation.

Grignard Addition Strategy

Reaction of N-Boc-4-piperidone with ethylmagnesium bromide (EtMgBr) in THF generates a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration forms an alkene, which undergoes hydroboration-oxidation to install the hydroxethyl group.

Challenges :

  • Regioselectivity : Anti-Markovnikov addition in hydroboration ensures the alcohol forms at the less substituted carbon .

  • Byproduct Formation : Competing pathways may yield diastereomers, necessitating chiral chromatography for resolution .

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of N-Boc-4-piperidone under high-pressure H₂ (5–10 bar) in ethanol produces N-Boc-4-piperidinol, which can be further functionalized via Mitsunobu reaction with ethylene glycol.

Industrial Relevance :

  • Scalability : Continuous-flow hydrogenation systems enhance throughput and safety .

  • Purity : Residual palladium must be reduced to <10 ppm for pharmaceutical compliance .

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-piperidineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

N-Boc-4-piperidineethanol is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group. Its chemical formula is C12H23NO3C_{12}H_{23}NO_3, and it has a molecular weight of approximately 229.32 g/mol. The presence of the Boc group enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its versatility allows for various reactions, including:

  • Substitution Reactions : The Boc group can be replaced with other functional groups through nucleophilic substitution, facilitating the creation of diverse derivatives.
  • Reduction and Oxidation : The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, while the ester can be reduced to alcohols.
Reaction TypeProductsCommon Reagents
SubstitutionVarious substituted piperidine derivativesNucleophiles (amines, thiols)
OxidationAldehydes, carboxylic acidsPotassium permanganate, CrO₃
ReductionAlcoholsLiAlH₄, NaBH₄

Development of PROTACs

In the biological realm, this compound is employed in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. The unique structure of this compound allows for optimal spatial arrangement in these complexes, enhancing their efficacy in drug development.

Pharmaceutical Applications

This compound is also involved in pharmaceutical research as an intermediate for various active pharmaceutical ingredients (APIs). Its role as an acetylcholinesterase (AChE) inhibitor has been highlighted in studies examining its effects on neurotransmission and potential therapeutic applications in neurodegenerative diseases .

Case Study 1: Synthesis of GDC-0310

This compound plays a pivotal role in the synthesis of GDC-0310, an investigational drug targeting specific cancer pathways. In this synthesis, it participates in regioselective aromatic nucleophilic substitution reactions, crucial for constructing the drug's complex structure.

Case Study 2: Anticancer Activity

Recent research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this precursor showed enhanced inhibition of tumor growth and induction of apoptosis in cancer cell lines. This highlights its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate linker helps to position the target protein and the E3 ligase in close proximity, facilitating the formation of the ternary complex and enhancing the efficiency of protein degradation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key properties of N-Boc-4-piperidineethanol and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Purity (%) Key References
This compound 89151-44-0 C₁₂H₂₃NO₃ 229.32 Boc, ethanol 97
N-Boc-4-piperidinemethanol 123855-51-6 C₁₁H₂₁NO₃ 215.29 Boc, methanol >97
N-Boc-piperidine-4-carboxylic acid 84358-13-4 C₁₁H₁₉NO₄ 229.27 Boc, carboxylic acid -
1-Boc-4-(Aminomethyl)piperidine 144222-22-0 C₁₁H₂₂N₂O₂ 214.30 Boc, aminomethyl -
N-Boc-4-Piperidinol 109384-19-2 C₁₀H₁₉NO₃ 201.27 Boc, hydroxyl -

Key Observations :

  • Substituent Effects: The ethanol group in this compound increases its molecular weight compared to the methanol analog (N-Boc-4-piperidinemethanol). The hydroxyl group in N-Boc-4-Piperidinol reduces steric bulk but limits solubility in non-polar solvents .
  • Reactivity: The carboxylic acid in N-Boc-piperidine-4-carboxylic acid enables coupling reactions (e.g., amide bond formation), while the aminomethyl group in 1-Boc-4-(Aminomethyl)piperidine facilitates nucleophilic substitutions .

Biological Activity

N-Boc-4-piperidineethanol, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles research findings, case studies, and data tables to elucidate the compound's biological activity and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring, along with a hydroxyl group on the ethyl side chain. This modification enhances its stability and bioavailability. The compound has been evaluated for various pharmacological properties, including its permeability across biological membranes and its interaction with metabolic enzymes.

Biological Activities

1. Anti-Cancer Activity
Research has indicated that compounds related to this compound exhibit significant anti-cancer properties. For instance, analogs of 4-piperidone have demonstrated promising activity against various cancer cell lines. In a study involving EF-24 analogs (which share structural similarities), these compounds displayed notable anti-cancer effects, suggesting that N-Boc derivatives may also possess similar activities .

2. Anti-Inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. In one investigation, derivatives synthesized from anthranilic acid exhibited varying degrees of anti-inflammatory activity when tested on Wistar rats. Compounds with similar piperidine structures showed moderate to high efficacy in reducing inflammation markers .

3. Neuroprotective Properties
Given the role of piperidine derivatives in central nervous system (CNS) activities, this compound may offer neuroprotective benefits. Studies suggest that such compounds can influence neurotransmitter systems and may be beneficial in treating neurodegenerative diseases .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics, as it is classified as a blood-brain barrier (BBB) permeant with no significant inhibition on major cytochrome P450 enzymes (CYPs) involved in drug metabolism . The Log P values suggest moderate lipophilicity, which is conducive for CNS penetration:

Property Value
Log Kp (skin permeation)-6.61 cm/s
Log Po/w (iLOGP)2.84
Lipinski Rule Violation0

Case Studies

Case Study 1: Synthesis and Evaluation
A study synthesized this compound as an intermediate for various bioactive compounds. The synthesized derivatives were tested for anti-inflammatory activity in animal models, showing promising results that warrant further exploration in clinical settings .

Case Study 2: Neuroprotective Screening
Another investigation focused on evaluating the neuroprotective effects of piperidine derivatives, including this compound, against oxidative stress-induced neuronal damage in vitro. The results indicated a significant reduction in cell death and oxidative markers, suggesting potential therapeutic applications for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Boc-4-piperidineethanol, and how does its Boc-protected amine influence reaction pathways?

  • Methodology : Synthesis typically involves Boc-protection of the piperidine nitrogen to prevent unwanted side reactions. The ethanol moiety at the 4-position allows for further functionalization (e.g., oxidation to ketones or esterification). Reaction conditions must avoid acidic environments to prevent Boc-deprotection. For example, nucleophilic substitutions or Mitsunobu reactions are common .
  • Safety : Use inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation. Follow protocols for handling tert-butoxycarbonyl (Boc) groups, which generate CO₂ upon deprotection .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Confirm Boc-group presence via tert-butyl protons (δ ~1.4 ppm in 1^1H NMR) and piperidine ring protons (δ ~3.0–3.5 ppm).
  • HPLC/LC-MS : Quantify purity using reverse-phase chromatography with UV detection at ~210 nm (amide/ester absorption) .
  • FT-IR : Identify carbonyl stretching (C=O) of the Boc group at ~1680–1720 cm⁻¹ .

Q. What are the primary applications of this compound as a synthetic intermediate?

  • Applications :

  • Pharmaceuticals : Precursor for opioid analogs (e.g., 4-anilinopiperidines) via deprotection and functionalization .
  • Peptide Mimetics : Ethanol moiety enables conjugation to carboxylic acids or amines for drug design .
    • Intermediate Handling : Store under argon at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when coupling this compound to sterically hindered substrates?

  • Strategies :

  • Activation : Use coupling agents like EDC/HOBt for amide bond formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of bulky intermediates.
  • Temperature Control : Maintain reactions at 0–25°C to balance reactivity and Boc-group stability .
    • Data Interpretation : Monitor reaction progress via TLC (Rf shifts) and adjust stoichiometry if unreacted starting material persists .

Q. What experimental approaches resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Troubleshooting :

  • Recrystallization : Purify derivatives using hexane/ethyl acetate gradients to isolate polymorphic forms.
  • Dynamic NMR : Assess conformational flexibility (e.g., piperidine ring puckering) causing spectral variability .
    • Validation : Cross-reference with high-purity standards (e.g., Cayman Chemical analytical references) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Stability Studies :

  • Acidic Conditions : Boc-deprotection occurs at pH < 3 (e.g., TFA/water mixtures), releasing 4-piperidineethanol.
  • Thermal Degradation : Decomposes above 150°C; use DSC/TGA to identify thermal events .
    • Storage Recommendations : Lyophilize for long-term storage in desiccated environments .

Q. What role does this compound play in synthesizing sp³-rich scaffolds for drug discovery?

  • Design Principles :

  • Stereochemical Control : Chiral centers in piperidine enable enantioselective synthesis of bioactive molecules.
  • Fragment-Based Libraries : Ethanol group facilitates "click chemistry" (e.g., Huisgen cycloaddition) for diversity-oriented synthesis .
    • Case Study : Used in synthesizing kinase inhibitors via Suzuki-Miyaura coupling of boronate esters .

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNJZIDYXCGAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357554
Record name tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-44-0
Record name tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
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Synthesis routes and methods I

Procedure details

To a solution of 4-carboxymethyl-piperidine-1-carboxylic acid tert-butyl ester (16.7 g, 69.0 mmol) in THF (100 mL) was added diborane (151 mL, 1.0 M solution in THF) over a period of 10 min at 0° C. Hydrogen gas was rapidly evolved and after gas evolution had ceased the reaction was stirred at room temperature for 1 h. The reaction mixture was again cooled to 0° C., and 1 M aqueous HCl was added dropwise to the reaction mixture with further evolution of hydrogen. Addition of HCl was continued until the evolution of hydrogen had almost ceased. The mixture was then stirred for 10 min and made basic (pH 13-14) by the addition of 1 M NaOH solution. The aqueous solution was extracted with ethyl acetate, the organic phase washed with brine, dried and concentrated under reduced pressure to yield 4-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (15.2 g, 97%).
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Synthesis routes and methods II

Procedure details

N-BOC-2-(piperidin-4-yl)acetic acid (15.8 g) is dissolved in THF (150 ml) and 1M borane/THF (70 ml) is added dropwise. The solution is stirred at room temperature for about 20 hours and 1N sodium hydroxide solution (200 ml) is added dropwise. The THF is evaporated in vacuo and the aqueousresidue extracted with ethyl acetate. The ethyl acetate solution is washed with water, dried over sodium sulfate, filtered, and evaporated in vacuo to give N-BOC-2-(piperidin-4-yl)ethanol.
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200 mL
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Synthesis routes and methods III

Procedure details

To a solution of 263 mg of t-butyl 4-(2-ethoxy-2-oxoethyl)-tetrahydropyridine-1(2H)-carboxylate in 15 ml of tetrahydrofuran, 100 mg of lithiumaluminum hydride was added under cooling with ice, followed by 20 minutes' stirring at the same temperature. To the reaction liquid sodium sulfate decahydrate was added, stirred for 30 minutes and filtered with Celite. Distilling the solvent off under reduced pressure, 207 mg of the title compound was obtained.
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263 mg
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15 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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